

Application Notes and Protocols for Measuring YEATS4 Inhibition

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Compound of Interest		
Compound Name:	YEATS4 binder-1	
Cat. No.:	B15139767	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

YEATS4 (also known as GAS41) is a member of the YEATS domain family of proteins, which are epigenetic "readers" that recognize and bind to acetylated and crotonylated lysine residues on histones.[1] This interaction plays a crucial role in chromatin remodeling and the regulation of gene transcription.[1] Aberrant YEATS4 activity has been implicated in the progression of various cancers, including non-small cell lung cancer, breast cancer, and pancreatic cancer, making it an attractive therapeutic target for drug discovery.[1][2] YEATS4 has been shown to be involved in several oncogenic signaling pathways, including the Wnt/β-catenin and p53 pathways.[2] The development of robust and reliable assays to measure the inhibition of YEATS4 is therefore essential for the discovery and characterization of novel therapeutic agents.

This document provides detailed application notes and protocols for three key biochemical and cellular assays to quantify YEATS4 inhibition: an AlphaScreen assay, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and a cellular target engagement NanoBRET™ assay. A protocol for a thermal shift assay to assess compound binding is also included.

Data Presentation: YEATS4 Inhibitor Potency



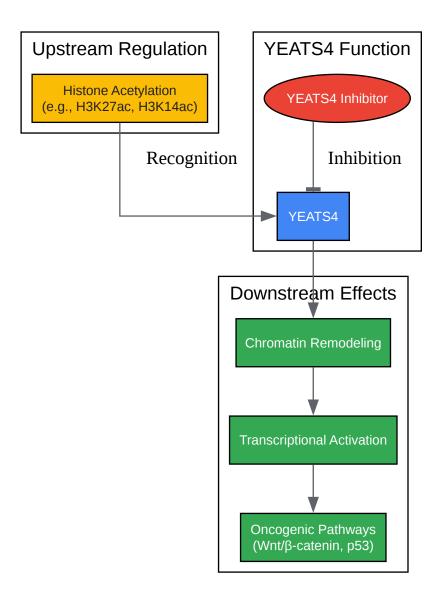
The following table summarizes the inhibitory potency (IC50) of various compounds against YEATS4, as determined by Fluorescence Polarization (FP) and AlphaScreen assays.

Compound	FP IC50 (μM)	AlphaScreen IC50 (μM)	Histone Peptide Used	Reference
1	210	73 (biotin- H3K23crK27cr) 24 (H3K27ac)	H3K27ac	[1]
2	137	ND	H3K27ac	[1]
3	69	ND	H3K27ac	[1]
6	41	ND	H3K27ac	[1]
7	24	3.9	H3K27ac	[1]
8	56	13	H3K27ac	[1]
9	12	1.2	H3K27ac	[1]
11	4.2	0.6	H3K27ac	[1]
18	0.223	0.026	H3K27ac	[1]
19	0.096	0.018	H3K27ac	[1]
H3K27ac peptide	243	ND	H3K27ac	[1]
H3K14acK27ac peptide	ND	2.4	H3K14acK27ac	[1]
H3K18acK27ac peptide	ND	4.6	H3K18acK27ac	[1]

ND: Not Determined

Signaling Pathway and Assay Workflow Diagrams

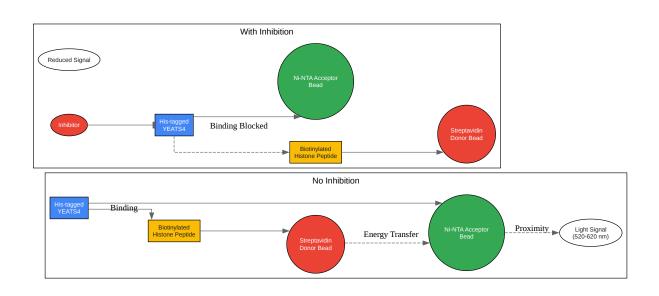




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YEATS4 Signaling Pathway

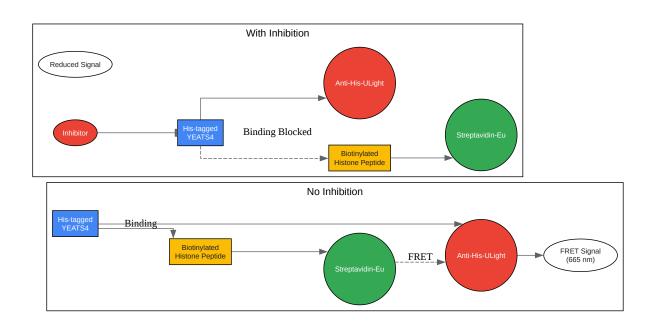




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AlphaScreen Assay Workflow





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TR-FRET Assay Workflow

Experimental Protocols AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol

This protocol is adapted from methodologies used for other YEATS domain proteins and bromodomains.[3][4]

Objective: To measure the inhibition of the interaction between YEATS4 and an acetylated histone peptide.



Materials:

- Recombinant His-tagged YEATS4 protein
- Biotinylated histone H3 peptide (e.g., H3K27ac)
- AlphaScreen™ Histidine (Ni-NTA) Detection Kit (PerkinElmer)
- Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
- Test compounds in DMSO
- 384-well white opaque microplates (e.g., OptiPlate™-384)

- Compound Plating: Dispense test compounds into the 384-well plate. For dose-response curves, perform serial dilutions. Include DMSO-only wells as a negative control (100% activity) and a known YEATS4 inhibitor or excess non-biotinylated peptide as a positive control (0% activity).
- Protein and Peptide Incubation:
 - Prepare a solution of His-tagged YEATS4 in assay buffer.
 - Prepare a solution of biotinylated H3K27ac peptide in assay buffer.
 - Add the YEATS4 solution to the wells containing the test compounds and incubate for 30 minutes at room temperature.[4]
 - Add the biotinylated peptide solution to the wells.
- Bead Addition:
 - In subdued light, prepare a 1:600 dilution of both the Streptavidin-Donor beads and the Ni-NTA-Acceptor beads in assay buffer.[4]
 - Add the diluted Acceptor beads to all wells.



- Add the diluted Donor beads to all wells.
- Incubation and Reading:
 - Seal the plate and incubate for 60-90 minutes at room temperature, protected from light.[4]
 - Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm).

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO and positive controls. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol

This protocol is based on a similar assay developed for the ENL YEATS domain.[5]

Objective: To quantify the binding of YEATS4 to an acetylated histone peptide and its inhibition by small molecules.

Materials:

- Recombinant His-tagged YEATS4 protein
- Biotinylated histone H3 peptide (e.g., H3K14ac or H3K27ac)
- Streptavidin-Europium (Eu) chelate (Donor)
- Anti-6xHis antibody conjugated to an acceptor fluorophore (e.g., ULight™ or APC)
- TR-FRET Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA
- Test compounds in DMSO
- 384-well low-volume black microplates



- Compound Plating: Dispense serial dilutions of test compounds into the microplate. Include appropriate DMSO and positive controls.
- · Reagent Addition:
 - Prepare a master mix containing His-tagged YEATS4 and the Anti-6xHis-acceptor antibody in TR-FRET assay buffer.
 - Add this mix to the wells and incubate for 15 minutes at room temperature.
 - Prepare a master mix containing the biotinylated histone peptide and Streptavidin-Eu in assay buffer.
 - Add this mix to the wells.
- Incubation and Reading:
 - Incubate the plate for 60 minutes at room temperature, protected from light.
 - Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320-340 nm, emission at 615 nm for Eu and 665 nm for the acceptor).

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Determine percent inhibition and IC50 values as described for the AlphaScreen assay.

NanoBRET™ Target Engagement Assay Protocol

This cellular assay measures the binding of a compound to YEATS4 within living cells. This protocol is a general guide and may require optimization.[6][7]

Objective: To determine the apparent cellular affinity of a compound for YEATS4 in live cells.

Materials:

- HEK293 cells
- Plasmid encoding a NanoLuc®-YEATS4 fusion protein
- NanoBRET™ Tracer (a cell-permeable fluorescent ligand for YEATS4)



- FuGENE® HD Transfection Reagent
- Opti-MEM® I Reduced Serum Medium
- Nano-Glo® Live Cell Substrate and Extracellular NanoLuc® Inhibitor
- Test compounds in DMSO
- 96-well or 384-well white cell culture plates

- Cell Transfection:
 - Transfect HEK293 cells with the NanoLuc®-YEATS4 plasmid using FuGENE® HD according to the manufacturer's protocol.[6]
 - Plate the transfected cells in the assay plates and incubate for 18-24 hours.
- Compound and Tracer Addition:
 - Prepare serial dilutions of the test compound in Opti-MEM®.
 - Prepare the NanoBRET™ Tracer at the desired concentration in Opti-MEM®.
 - Add the test compounds to the cells, followed by the addition of the tracer.
- Equilibration:
 - Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target protein.[6]
- Substrate Addition and Reading:
 - Prepare the Nano-Glo® Live Cell Substrate solution containing the Extracellular NanoLuc® Inhibitor.[6]
 - Add the substrate to the wells.



 Read the plate within 20 minutes on a plate reader capable of measuring luminescence at 450 nm (donor) and 610 nm (acceptor).

Data Analysis: Calculate the NanoBRET[™] ratio (acceptor emission / donor emission). Determine the cellular IC50 values by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Thermal Shift Assay (TSA) Protocol

This assay assesses the binding of a compound to YEATS4 by measuring changes in the protein's thermal stability.[1]

Objective: To screen for and confirm compound binding to YEATS4.

Materials:

- Recombinant YEATS4 protein
- SYPRO™ Orange Protein Gel Stain (5000x stock)
- TSA Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl
- Test compounds in DMSO
- 96-well PCR plates
- Real-time PCR instrument capable of monitoring fluorescence during a thermal melt

- Reaction Setup:
 - \circ In each well of the PCR plate, add YEATS4 protein to a final concentration of 2-5 μ M in TSA buffer.
 - \circ Add the test compound to the desired final concentration (e.g., 10-50 μM). Include a DMSO control.
 - Add SYPRO™ Orange dye to a final concentration of 5x.



- Adjust the final volume with TSA buffer.
- Thermal Denaturation:
 - Place the plate in the real-time PCR instrument.
 - Set up a melt curve protocol, typically ramping the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute.
 - Monitor the fluorescence of SYPRO™ Orange at each temperature increment.

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve or the peak of the first derivative plot. A positive shift in Tm in the presence of a compound compared to the DMSO control indicates that the compound binds to and stabilizes the protein.

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